5,N,N-Trimethyl-2-nitrobenzamide
Description
Its molecular structure (C₁₀H₁₃N₃O₃) was confirmed via X-ray crystallography, revealing a planar aromatic ring system with the nitro and methyl groups occupying para and meta positions relative to the amide moiety, respectively . The compound’s solid-state packing is stabilized by intermolecular hydrogen bonds involving the amide carbonyl and nitro groups, contributing to its crystalline stability .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N,N,5-trimethyl-2-nitrobenzamide |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-5-9(12(14)15)8(6-7)10(13)11(2)3/h4-6H,1-3H3 |
InChI Key |
MHQHQCBLXZDDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Comparisons :
- In contrast, 4-substituted analogs (e.g., 4-SO₂Me in ) exhibit reduced enzymatic activation efficiency despite similar electronic profiles, highlighting the importance of substituent position .
- Bioactivity : Chloro-substituted analogs (e.g., 5-Chloro-N,N-dimethyl-2-nitrobenzamide) may exhibit enhanced membrane permeability due to increased lipophilicity, whereas methyl groups (as in the target compound) could improve metabolic stability .
Functional Group Modifications: Sulfonamide vs. Benzamide
The benzenesulfonamide analog 5-Nitro-2,N,N-trimethylbenzenesulfonamide () shares a similar substitution pattern but replaces the amide with a sulfonamide group. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15–17), influencing solubility and protein-binding interactions . This difference may render sulfonamides more suitable for ionic interactions in enzyme active sites, whereas benzamides (like the target compound) are better suited for passive diffusion across lipid membranes .
Prodrug Potential and Bioreductive Activation
Nitrobenzamides are often explored as prodrugs due to the nitro group’s susceptibility to enzymatic reduction. For example, 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide (SN 23862) is activated by E. coli nitroreductase (NR2) via aerobic reduction of the 2-nitro group, generating cytotoxic metabolites . While the target compound lacks the 4-nitro substituent critical for NR2 activation in SN 23862, its 5-methyl group may modulate reduction kinetics.
Impact of Simplification: Removal of the 5-Methyl Group
The simpler analog N,N-Dimethyl-2-nitrobenzamide () lacks the 5-methyl group, resulting in a less sterically hindered structure. NMR data for this compound reveals sharp singlet peaks for the N,N-dimethyl protons (δ ~3.0 ppm), whereas the 5-methyl group in the target compound introduces additional splitting due to proximity to the aromatic ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
